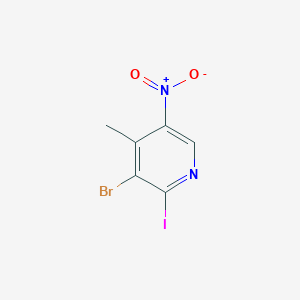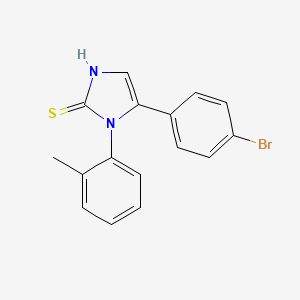![molecular formula C8H7BrN2O B1439038 3-溴-5-甲氧基-1H-吡咯并[2,3-b]吡啶 CAS No. 1053655-76-7](/img/structure/B1439038.png)
3-溴-5-甲氧基-1H-吡咯并[2,3-b]吡啶
描述
“3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7BrN2O . It is used in the field of chemical research .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine”, has been reported in the literature . These compounds have been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolo[2,3-b]pyridine core with a bromo group at the 3-position and a methoxy group at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” include a molecular weight of 227.06 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .科学研究应用
海洋生物碱的合成
3-溴-5-甲氧基-1H-吡咯并[2,3-b]吡啶在海洋生物碱的合成中起着关键作用,特别是在变异碱B的合成中,这是一种具有潜在生物活性的天然生物碱。Baeza等人(2010年)的研究描述了将3-溴-5-甲氧基-1H-吡咯并[2,3-b]吡啶衍生物转化为变异碱B的全合成中间体的过程。这个过程涉及几个步骤,包括安装嘧啶基团和钯介导的官能化(Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010)。
杂环化合物的开发
Alekseyev,Amirova和Terenin(2015年)开发了一种简单的合成方法,用于含有5-溴-1H-吡咯并[2,3-b]吡啶骨架的杂环化合物。这种方法利用Fischer吲哚环化反应,可以构建具有各种取代基的5-溴-7-氮杂吲哚骨架,展示了这种化合物在创建多样化杂环结构中的多功能性(Alekseyev, Amirova, & Terenin, 2015)。
新型杂环化方法
Mendiola等人(2004年)发现了一种新颖的合成方法,用于利用3-溴-5-甲氧基-1H-吡咯并[2,3-b]吡啶合成吡啶并[3',2':4,5]吡咯并[1,2-c]嘧啶系统,这是许多海洋生物碱的核心结构。这种方法涉及相转移条件,并提供了一种合成变异碱B的替代方法,突显了这种化合物在创建复杂杂环系统中的实用性(Mendiola, Baeza, Alvarez-Builla, & Vaquero, 2004)。
抗菌活性
Toja,Kettenring,Goldstein和Tarzia(1986年)从3-溴-5-甲氧基-1H-吡咯并[2,3-b]吡啶衍生物合成了一系列4,7-二氢-4-氧代-1H-吡咯并[2,3-b]吡啶-5-羧酸,揭示了一种具有体外抗菌活性的化合物。这项研究强调了3-溴-5-甲氧基-1H-吡咯并[2,3-b]吡啶衍生物在开发新的抗菌剂中的潜力(Toja, Kettenring, Goldstein, & Tarzia, 1986)。
安全和危害
The safety information for “3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” indicates that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
The future directions for “3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” and its derivatives could involve further exploration of their potential as FGFR inhibitors . This could lead to the development of new therapeutic agents for various types of tumors where abnormal activation of FGFR signaling pathway plays an essential role .
作用机制
Target of Action
The primary targets of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine interacts with its targets, the FGFRs, by inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine affects several biochemical pathways. The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, leading to downstream effects such as the inhibition of cell proliferation and migration .
Pharmacokinetics
The compound’s low molecular weight is beneficial for subsequent optimization , which could imply favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
生化分析
Biochemical Properties
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary targets of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, and FGFR3 . The compound binds to the tyrosine kinase domain of these receptors, inhibiting their activity and thereby modulating downstream signaling pathways. This interaction is significant because abnormal activation of FGFR signaling is associated with the progression of various cancers, including breast, lung, and prostate cancers .
Cellular Effects
The effects of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine on cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . In breast cancer cells, for example, treatment with 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine leads to a significant decrease in cell viability and an increase in apoptotic markers . Additionally, the compound affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation . By modulating these pathways, 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine exerts its anti-cancer effects and influences cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine exerts its effects through several mechanisms. The compound binds to the ATP-binding site of the tyrosine kinase domain of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to a reduction in the activation of the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Additionally, 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent for targeting FGFR-dependent cancers.
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in laboratory settings have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of FGFR activity . Over time, the compound’s effects on cell proliferation and apoptosis become more pronounced, indicating its potential for long-term therapeutic applications
Dosage Effects in Animal Models
In animal models, the effects of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine vary with different dosages. Studies have shown that low to moderate doses of the compound effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily those related to its interaction with FGFRs. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells
Transport and Distribution
The transport and distribution of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its accumulation in target tissues . Once inside the cells, 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is distributed to various cellular compartments, where it exerts its inhibitory effects on FGFRs . The localization and accumulation of the compound within specific tissues and cells are essential for its therapeutic action and are influenced by factors such as tissue perfusion and transporter expression levels.
Subcellular Localization
The subcellular localization of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Additionally, 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria . These modifications can influence the compound’s activity and its ability to modulate cellular processes. Understanding the subcellular localization of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is crucial for optimizing its therapeutic potential and minimizing off-target effects.
属性
IUPAC Name |
3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLBCCYCMDWJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC=C2Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653330 | |
| Record name | 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-76-7 | |
| Record name | 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1438955.png)


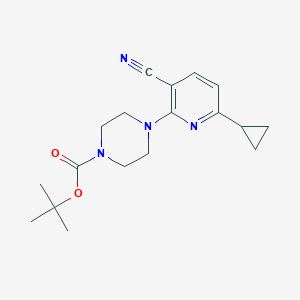

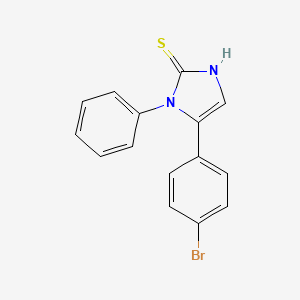
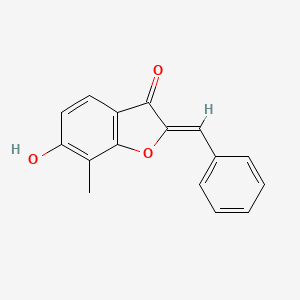

![(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1438970.png)
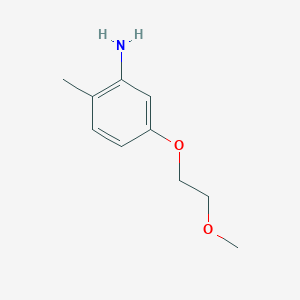
![[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438973.png)
